molecular formula C18H29N3O2S B2999594 1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea CAS No. 863017-97-4

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea

Cat. No.: B2999594
CAS No.: 863017-97-4
M. Wt: 351.51
InChI Key: JXQDXOUUPUBPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic urea derivative characterized by a cyclohexyl group, a morpholino substituent, and a thiophen-2-yl moiety. The urea core serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The morpholino group enhances solubility and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in enzyme binding pockets. Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing programs like SHELX for refinement .

Properties

IUPAC Name

1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDXOUUPUBPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidin-2-ol/thiol Derivatives ()

Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and its thiol analogs (5a-d) share the thiophen-2-yl and urea/thiourea motifs. However, their pyrimidine core differs from the propan-2-yl backbone of the target compound. The benzofuran substituent in these analogs may enhance aromatic interactions, whereas the cyclohexyl group in the target compound likely increases lipophilicity .

Morpholino-Triazine Ureas ()

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea features a triazine core with dual morpholino groups. In contrast, the target compound’s thiophene and cyclohexyl groups may prioritize membrane permeability .

Cyclohexyl/Pyrrolidinyl Ureas ()

1-Cyclohexyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea (10) shares the cyclohexyl-urea motif but replaces the morpholino-thiophene unit with a pyrrolidinyl-pyrimidine group. The pyrimidine’s methoxy substituents could modulate electronic properties, whereas the morpholino-thiophene in the target compound may enhance steric bulk and solubility .

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